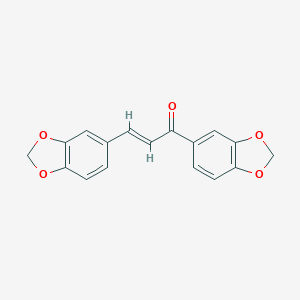
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one
説明
Synthesis Analysis
The synthesis of related compounds often involves strategic functionalization to enhance their activity and applicability. While specific synthesis methods for "(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one" are not directly mentioned in the literature, analogous processes suggest the importance of choosing appropriate substituents and conditions to achieve high yields and selectivity. For instance, efficient anion transport mediated by derivatives shows the significance of structural modifications for enhanced activity (Chen-Chen Peng et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one" has been extensively studied, revealing the influence of the molecular framework on their physical and chemical properties. For example, the crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane derivatives highlight the role of the molecular conformation and intermolecular interactions in determining the compound's behavior and reactivity (Felix Katzsch et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds can vary significantly with minor changes in their structure. The synthesis and reactive behavior of bis(benzo[b]thiophen-3-yl)ethene derivatives, for example, demonstrate the potential for photochromic applications due to their reversible photocyclization reactions (K. Uchida et al., 1990).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are closely related to its molecular structure. Studies on related compounds provide insights into how structural elements influence these properties. The synthesis, liquid crystalline behavior, and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes offer valuable information on the impact of substituents on the liquid crystal properties of these materials (A. Mabrouki et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and ability to undergo specific reactions, are crucial for understanding a compound's potential applications. For instance, the polarized molecular-electronic structures and supramolecular aggregation in related compounds indicate how intramolecular interactions can affect the compound's reactivity and potential for forming supramolecular structures (J. N. Low et al., 2004).
科学的研究の応用
Organic Optoelectronics
Benzo[1,2-c;4,5-c']Bis[1,2,5]Thiadiazole in Organic Optoelectronics
This review discusses the use of benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole (BBT)-based materials in organic optoelectronics, including synthetic pathways and computational studies. The biradical nature of BBT-based materials and their implications for future research in organic electronics are highlighted. This suggests a potential application area for similar organic compounds, including the one you're interested in (Tam & Wu, 2015).
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic Non-Enzymatic Kinetic Resolution
This review explores the advancements in catalytic non-enzymatic kinetic resolution, a critical method in asymmetric organic synthesis. The review covers various types of compounds resolved through this method, suggesting the compound could be relevant in synthetic organic chemistry applications (Pellissier, 2011).
Synthetic Methods in Organic Chemistry
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
This review details synthetic protocols for creating 6H-benzo[c]chromen-6-ones, indicating a broad interest in synthesizing and studying complex organic compounds for pharmacological significance. Such reviews provide insights into methodologies that might be applicable to synthesizing and studying (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one (Mazimba, 2016).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
This review showcases the applications of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, highlighting its role in self-assembly into one-dimensional structures. The versatility of BTA as a building block suggests that similarly structured compounds, including the one of interest, could find applications in nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).
特性
IUPAC Name |
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVBIPGXQAUWBA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
CAS RN |
76530-89-7 | |
| Record name | NSC162494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


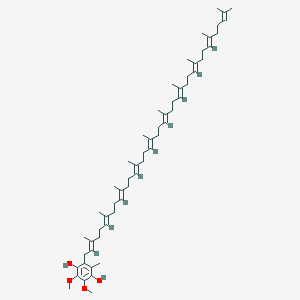
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)
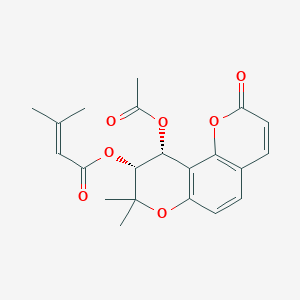
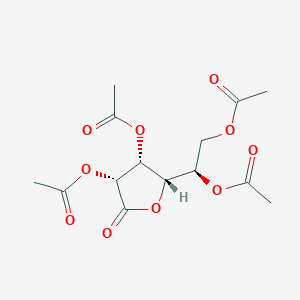


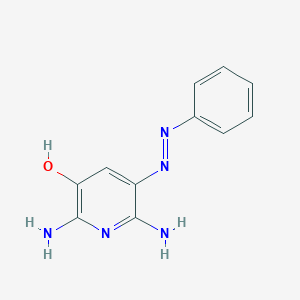

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
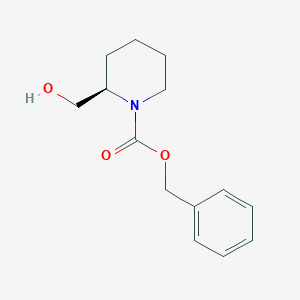
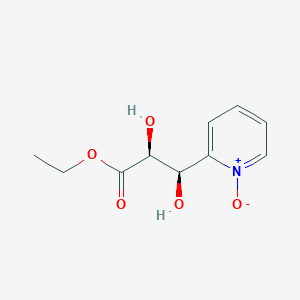

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
